molecular formula C13H16O B187612 Benzalpinacolone CAS No. 538-44-3

Benzalpinacolone

Cat. No.: B187612
CAS No.: 538-44-3
M. Wt: 188.26 g/mol
InChI Key: YHFHIZDYJXYXOJ-MDZDMXLPSA-N
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Description

Benzalpinacolone is an organic compound known for its unique structure and reactivity. It is a derivative of pinacolone, featuring a phenyl group attached to the carbonyl carbon. This compound is of significant interest in organic chemistry due to its applications in various synthetic processes and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzalpinacolone can be synthesized through the reaction of benzaldehyde with pinacolone in the presence of aqueous-alcoholic alkalies. The procedure involves mixing pinacolone, benzaldehyde, alcohol, water, and sodium hydroxide solution, followed by vigorous agitation for about 24 to 32 hours. The reaction mixture is then extracted with benzene, washed, and distilled under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous stirring and precise temperature control to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: Benzalpinacolone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert this compound to pinacol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzalpinacolone has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzalpinacolone involves its reactivity as an acylating agent. It undergoes addition-elimination reactions with nucleophiles, forming tetrahedral adducts and expelling trityl anion moieties. This mechanism is facilitated by intramolecular hydrogen bonding and anchimeric assistance, leading to the formation of stable products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its role in forming stable adducts through addition-elimination mechanisms. Its applications in medicinal chemistry and polymer synthesis further distinguish it from other similar compounds .

Properties

IUPAC Name

(E)-4,4-dimethyl-1-phenylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFHIZDYJXYXOJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29569-91-3, 538-44-3
Record name NSC311448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzalpinacolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethyl-1-phenylpent-1-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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